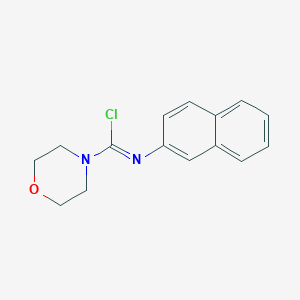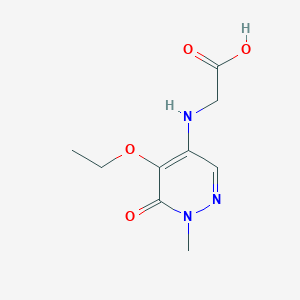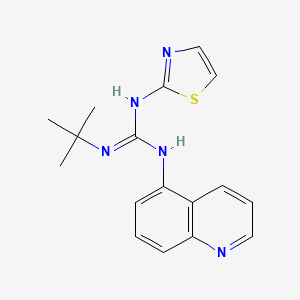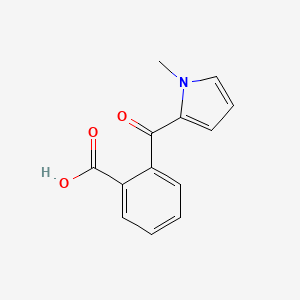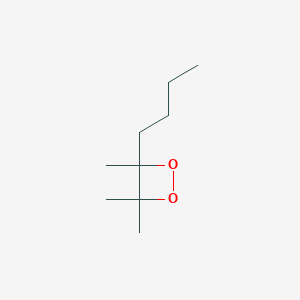
3-Butyl-3,4,4-trimethyl-1,2-dioxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-3,4,4-trimethyl-1,2-dioxetane: is a four-membered ring peroxide compound It is a derivative of 1,2-dioxetane, which is known for its chemiluminescent properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-3,4,4-trimethyl-1,2-dioxetane typically involves the photooxygenation of alkenes. For instance, the photooxygenation of this compound can be achieved using singlet oxygen generated from a photosensitizer like Rose Bengal under light irradiation . The reaction conditions often include low temperatures to stabilize the dioxetane intermediate.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the challenges associated with its stability and handling. similar compounds are produced using controlled photooxygenation processes in specialized reactors designed to handle reactive oxygen species.
Análisis De Reacciones Químicas
Types of Reactions: 3-Butyl-3,4,4-trimethyl-1,2-dioxetane undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can involve the cleavage of the peroxide bond.
Substitution: Substitution reactions can occur at the butyl or methyl groups, although these are less frequently studied.
Common Reagents and Conditions:
Oxidation: Singlet oxygen, generated from photosensitizers like Rose Bengal, is commonly used.
Reduction: Reducing agents like sodium borohydride can be employed under controlled conditions.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products:
Oxidation: Acetone and acetaldehyde are major products formed during the decomposition of this compound.
Reduction and Substitution: Specific products depend on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Butyl-3,4,4-trimethyl-1,2-dioxetane is used in chemiluminescence studies to understand the mechanisms of light emission in organic compounds .
Biology: The compound’s ability to generate singlet oxygen makes it useful in studying oxidative stress and DNA damage in biological systems .
Industry: While industrial applications are limited, the compound’s chemiluminescent properties are of interest for developing new materials and sensors .
Mecanismo De Acción
The primary mechanism of action for 3-Butyl-3,4,4-trimethyl-1,2-dioxetane involves the decomposition of the peroxide bond to generate excited-state carbonyl compounds. This decomposition can occur thermally or photochemically, leading to the emission of light (chemiluminescence) . The excited-state carbonyl compounds can interact with various molecular targets, including DNA and proteins, leading to oxidative modifications .
Comparación Con Compuestos Similares
3,3,4,4-Tetramethyl-1,2-dioxetane: Another stable dioxetane derivative known for its chemiluminescent properties.
4-Hydroxymethyl-3,3,4-trimethyl-1,2-dioxetane: A hydroxyl-substituted dioxetane with similar chemiluminescent characteristics.
Uniqueness: 3-Butyl-3,4,4-trimethyl-1,2-dioxetane is unique due to its specific substitution pattern, which can influence its stability and reactivity. The butyl group provides additional steric hindrance, potentially affecting the compound’s decomposition pathway and the nature of the emitted light .
Propiedades
Número CAS |
65360-13-6 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
3-butyl-3,4,4-trimethyldioxetane |
InChI |
InChI=1S/C9H18O2/c1-5-6-7-9(4)8(2,3)10-11-9/h5-7H2,1-4H3 |
Clave InChI |
ZIFIUIIBCVDCCW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(C(OO1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


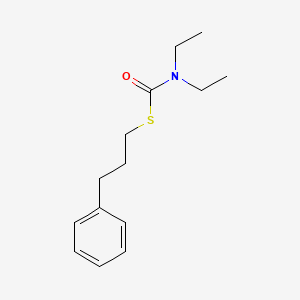

![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
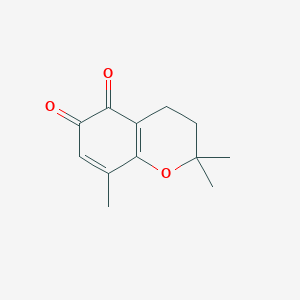

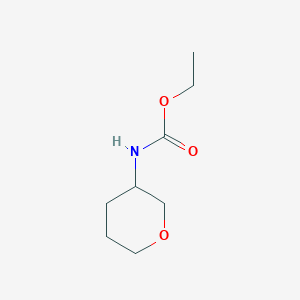
![Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate](/img/structure/B14478428.png)
